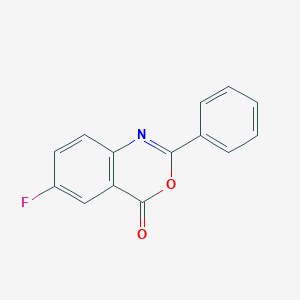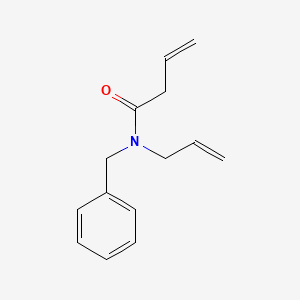
3-Butenamide, N-(phenylmethyl)-N-2-propenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Butenamide, N-(phenylmethyl)-N-2-propenyl- is an organic compound with the molecular formula C14H17NO It is a derivative of butenamide, characterized by the presence of a phenylmethyl group and a propenyl group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butenamide, N-(phenylmethyl)-N-2-propenyl- typically involves the reaction of butenamide with benzylamine and allyl bromide. The reaction is carried out under basic conditions, often using a strong base such as sodium hydroxide or potassium carbonate. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the butenamide attacks the electrophilic carbon of the allyl bromide, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 3-Butenamide, N-(phenylmethyl)-N-2-propenyl- can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques such as distillation or recrystallization are used to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Butenamide, N-(phenylmethyl)-N-2-propenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or alkoxides replace the propenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted butenamides.
Applications De Recherche Scientifique
3-Butenamide, N-(phenylmethyl)-N-2-propenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Butenamide, N-(phenylmethyl)-N-2-propenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Butenamide, N-(phenylmethyl)-: Lacks the propenyl group, resulting in different chemical properties and reactivity.
N-Benzylbutenamide: Similar structure but with different substituents on the nitrogen atom.
N-Allylbenzamide: Contains an allyl group but lacks the butenamide backbone.
Uniqueness
3-Butenamide, N-(phenylmethyl)-N-2-propenyl- is unique due to the presence of both phenylmethyl and propenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, offering versatility and potential for novel discoveries.
Propriétés
Numéro CAS |
151259-39-1 |
|---|---|
Formule moléculaire |
C14H17NO |
Poids moléculaire |
215.29 g/mol |
Nom IUPAC |
N-benzyl-N-prop-2-enylbut-3-enamide |
InChI |
InChI=1S/C14H17NO/c1-3-8-14(16)15(11-4-2)12-13-9-6-5-7-10-13/h3-7,9-10H,1-2,8,11-12H2 |
Clé InChI |
VGZIHLKVZYWFFT-UHFFFAOYSA-N |
SMILES canonique |
C=CCC(=O)N(CC=C)CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


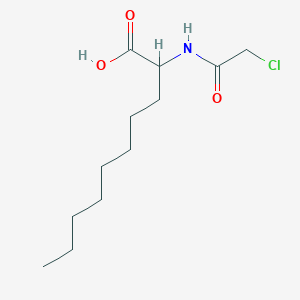
![1-[5-(3-Nitrophenyl)-3-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B12560847.png)
![Fluorobis[3-(trifluoromethyl)phenyl]borane](/img/structure/B12560851.png)
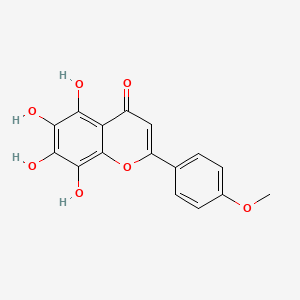
![N,N-Bis[2-(pyridin-2-yl)ethyl]benzamide](/img/structure/B12560880.png)
![N~1~,N~1~-Bis[2-(aminooxy)ethyl]butane-1,4-diamine](/img/structure/B12560891.png)

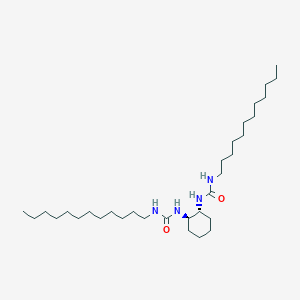
![2-Pyrrolidinone, 4-[(methylsulfonyl)oxy]-, (4S)-](/img/structure/B12560899.png)
![5-Bromo-2-[4-(pentyloxy)phenyl]pyridine](/img/structure/B12560903.png)
![[(3-Hydroxyphenyl)methoxy]acetaldehyde](/img/structure/B12560907.png)
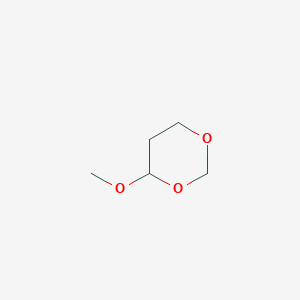
![{[2,4-Bis(pentyloxy)phenyl]phosphoryl}bis[(2,4,6-trimethylphenyl)methanone]](/img/structure/B12560914.png)
